![molecular formula C22H16 B168080 Hexacyclo[12.8.0.02,11.03,8.04,21.017,22]docosa-1(14),2(11),3(8),4,6,12,17(22),18,20-nonaene CAS No. 16310-66-0](/img/structure/B168080.png)
Hexacyclo[12.8.0.02,11.03,8.04,21.017,22]docosa-1(14),2(11),3(8),4,6,12,17(22),18,20-nonaene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hexacyclo[12.8.0.02,11.03,8.04,21.017,22]docosa-1(14),2(11),3(8),4,6,12,17(22),18,20-nonaene, commonly known as HCDN, is a cyclic hydrocarbon compound that has gained significant attention in the scientific community due to its unique structure and potential applications. HCDN is a highly strained, polycyclic compound that is composed of 21 carbon atoms and nine double bonds.
科学的研究の応用
HCDN has shown potential applications in a variety of scientific research fields, including organic synthesis, materials science, and medicinal chemistry. In organic synthesis, HCDN can be used as a building block for the synthesis of other complex organic compounds. In materials science, HCDN can be used as a precursor for the synthesis of novel materials with unique mechanical and electronic properties. In medicinal chemistry, HCDN has been shown to exhibit anti-cancer and anti-inflammatory properties.
作用機序
The mechanism of action of HCDN is not fully understood, but it is believed to be related to its highly strained structure and the presence of multiple double bonds. HCDN has been shown to interact with various biological molecules, including enzymes and receptors, and may act as a modulator of their activity. Additionally, HCDN has been shown to induce oxidative stress in cells, which may contribute to its anti-cancer and anti-inflammatory properties.
Biochemical and Physiological Effects
HCDN has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that HCDN can induce cell death in various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, HCDN has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6. In animal studies, HCDN has been shown to exhibit anti-tumor and anti-inflammatory effects.
実験室実験の利点と制限
One of the main advantages of using HCDN in lab experiments is its unique structure, which can lead to the synthesis of novel compounds with unique properties. Additionally, HCDN has been shown to exhibit anti-cancer and anti-inflammatory properties, which make it a promising candidate for drug development. However, one of the main limitations of using HCDN in lab experiments is its complex synthesis method, which can be time-consuming and costly.
将来の方向性
There are several future directions for the research and development of HCDN. One potential direction is the synthesis of novel materials with unique mechanical and electronic properties. Another potential direction is the development of HCDN-based drugs for the treatment of cancer and inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of HCDN and its potential applications in other scientific research fields.
合成法
The synthesis of HCDN is a complex and multi-step process that involves the use of various chemical reagents and catalysts. One of the most common methods for synthesizing HCDN is through the use of a Diels-Alder reaction between a cyclohexadiene and a tetracyclone. This reaction leads to the formation of a highly strained, polycyclic intermediate, which is then subjected to a series of chemical transformations to yield the final product.
特性
CAS番号 |
16310-66-0 |
|---|---|
分子式 |
C22H16 |
分子量 |
280.4 g/mol |
IUPAC名 |
hexacyclo[12.8.0.02,11.03,8.04,21.017,22]docosa-1(14),2(11),3(8),4,6,12,17(22),18,20-nonaene |
InChI |
InChI=1S/C22H16/c1-3-13-7-9-15-11-12-16-10-8-14-4-2-6-18-17(5-1)19(13)21(15)22(16)20(14)18/h1-6,11-12H,7-10H2 |
InChIキー |
LHZJGHOQJMSPOM-UHFFFAOYSA-N |
SMILES |
C1CC2=C3C4=C1C=CC=C4C5=CC=CC6=C5C3=C(CC6)C=C2 |
正規SMILES |
C1CC2=C3C4=C1C=CC=C4C5=CC=CC6=C5C3=C(CC6)C=C2 |
同義語 |
3,4,11,12-Tetrahydrobenzo[ghi]perylene |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



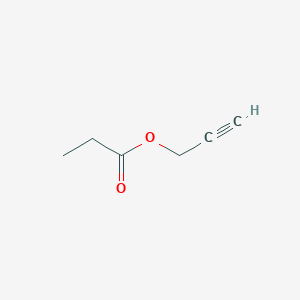
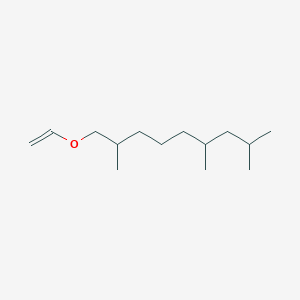
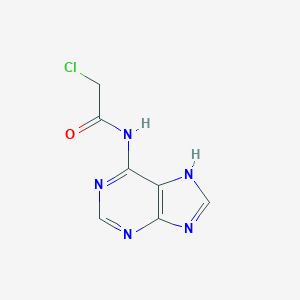


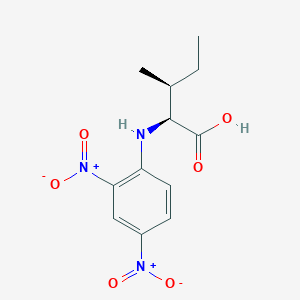
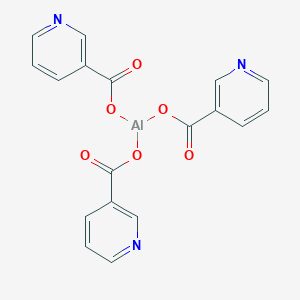

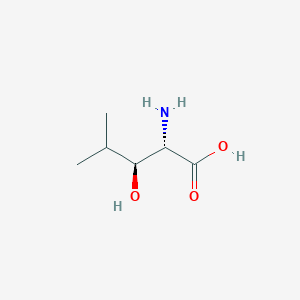
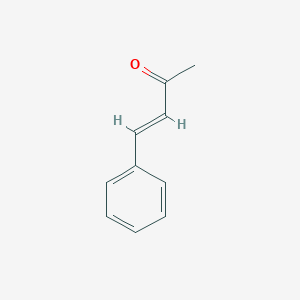
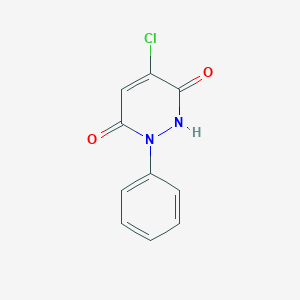
![2-(2,6-dichlorophenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B168019.png)

